![molecular formula C24H46O12P4 B14753124 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two diethoxyphosphoryl groups attached to a benzene ring, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by diethoxyphosphoryl groups. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphoryl groups to phosphine groups.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
科学研究应用
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene involves its interaction with molecular targets through its diethoxyphosphoryl groups. These groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved include:
Coordination with Metal Ions: The compound acts as a ligand, forming complexes with transition metals.
Catalysis: The metal complexes can catalyze reactions such as hydrogenation, oxidation, and cross-coupling.
相似化合物的比较
1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene can be compared with other similar organophosphorus compounds, such as:
1,4-Bis(diphenylphosphino)methylbenzene: Similar in structure but with diphenylphosphino groups instead of diethoxyphosphoryl groups.
4,4-Bis(diethoxyphosphoryl)butan-1-ol: Another organophosphorus compound with different functional groups and applications.
The uniqueness of this compound lies in its specific diethoxyphosphoryl groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
属性
分子式 |
C24H46O12P4 |
|---|---|
分子量 |
650.5 g/mol |
IUPAC 名称 |
1,4-bis[bis(diethoxyphosphoryl)methyl]benzene |
InChI |
InChI=1S/C24H46O12P4/c1-9-29-37(25,30-10-2)23(38(26,31-11-3)32-12-4)21-17-19-22(20-18-21)24(39(27,33-13-5)34-14-6)40(28,35-15-7)36-16-8/h17-20,23-24H,9-16H2,1-8H3 |
InChI 键 |
PAGJRNPNWWMVNT-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C(P(=O)(OCC)OCC)P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
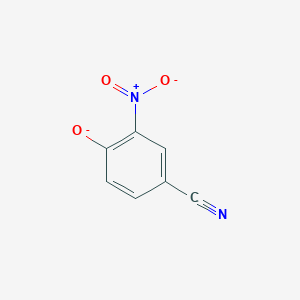
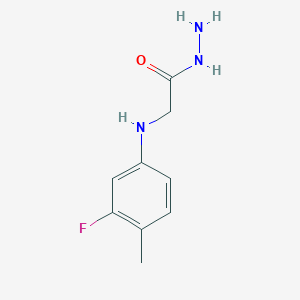
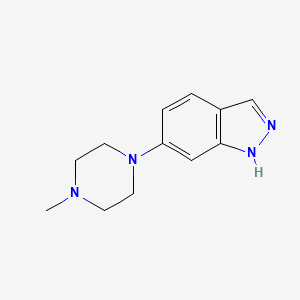
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
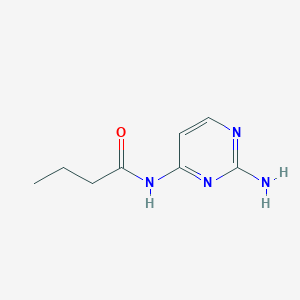
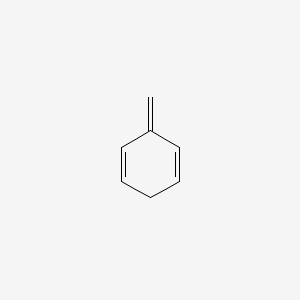
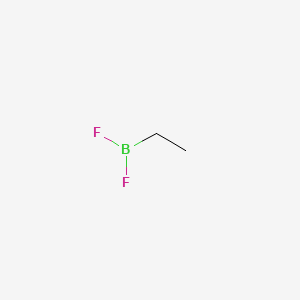
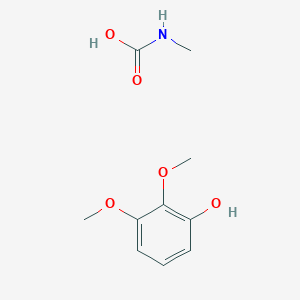
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)



